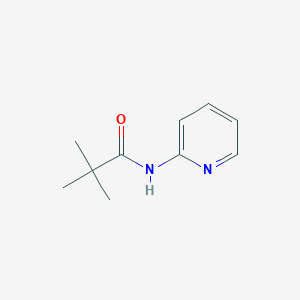

2,2-Dimethyl-N-pyridin-2-yl-propionamide

Overview

Description

2,2-Dimethyl-N-pyridin-2-yl-propionamide is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is a white to yellow crystalline powder that is soluble in solvents such as dichloromethane, ethyl acetate, and methanol . This compound is known for its utility in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-N-pyridin-2-yl-propionamide can be synthesized through the reaction of 2-amino-3-acetylpyridine with pivaloyl chloride in the presence of a base such as triethylamine . The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction mixture is often subjected to extraction and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-pyridin-2-yl-propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

2,2-Dimethyl-N-pyridin-2-yl-propionamide serves as an important intermediate in the synthesis of pharmaceuticals. Notably, it is utilized in the preparation of drugs targeting neurological disorders. For instance, it has been identified as a precursor in the synthesis of lasmiditan, a medication used for the treatment of migraines .

Case Study: Lasmiditan Synthesis

A patent describes a method for synthesizing lasmiditan using this compound as an intermediate. The process involves several steps including the formation of key intermediates that are crucial for the final product's efficacy .

Agricultural Chemistry

Enhancing Agrochemical Efficacy

In agricultural applications, this compound is incorporated into formulations of pesticides and herbicides. Its presence enhances the stability and effectiveness of these agrochemicals, contributing to improved crop yields and protection against pests .

Data Table: Agrochemical Applications

| Application Type | Compound Used | Impact on Crop Yield |

|---|---|---|

| Pesticide | This compound | Increased efficacy against specific pests |

| Herbicide | This compound | Enhanced weed control |

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound in biochemical studies focused on enzyme inhibition. This compound aids in elucidating metabolic pathways and understanding disease mechanisms .

Example Study: Metabolic Pathways

A study investigated the compound's effects on specific enzymes involved in metabolic processes. The findings indicated that it could effectively inhibit certain enzymes, providing insights into potential therapeutic targets for diseases associated with metabolic dysregulation.

Material Science

Development of Advanced Materials

The compound is also explored in material science for creating polymers and coatings with improved thermal and chemical stability. Its unique structure allows it to contribute to materials that can withstand harsh environmental conditions .

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices enhances their mechanical properties and thermal resistance. This application is particularly relevant in industries requiring durable materials.

Analytical Chemistry

Method Development for Compound Detection

In analytical chemistry, this compound is employed to develop methods for detecting and quantifying specific substances within complex mixtures. Its properties facilitate more accurate analyses in various research settings .

Data Table: Analytical Methods

| Method Type | Application | Advantages |

|---|---|---|

| Chromatography | Detection of metabolites | High sensitivity and specificity |

| Spectroscopy | Quantification of compounds | Rapid analysis |

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-pyridin-2-yl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

2,2-Dimethyl-N-pyridin-2-yl-propionamide can be compared with other similar compounds, such as:

- 2,2-Dimethyl-N-pyridin-4-yl-propionamide

- 2,2-Dimethyl-N-pyridin-3-yl-propionamide

- 2-Pivalamidopyridine

These compounds share a similar structural framework but differ in the position of the pyridine ring or the substituents attached to it. The unique positioning of the pyridine ring in this compound contributes to its distinct chemical reactivity and biological activity .

Biological Activity

2,2-Dimethyl-N-pyridin-2-yl-propionamide is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

- Chemical Formula : C10H14N2O

- Molecular Weight : 178.23 g/mol

- Structure : The compound features a propionamide functional group linked to a pyridine ring at the 2-position, with two methyl groups attached to the alpha carbon of the propionamide.

This compound exhibits various biochemical activities:

- Enzyme Interactions : It interacts with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and biochemical reactions.

- Cellular Effects : The compound modulates cellular processes by influencing cell signaling pathways and gene expression. Studies indicate it can enhance cellular function by affecting metabolic pathways.

The mechanisms through which this compound exerts its biological effects include:

- Binding Interactions : The compound binds to specific proteins and nucleic acids, inhibiting enzyme activity by blocking active sites or allosteric sites.

- Receptor Modulation : It acts as both an agonist and antagonist for various receptors, influencing downstream signaling pathways .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties:

- Antibacterial Activity : The compound has shown moderate to good activity against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values range from 4.69 µM against Bacillus subtilis to 156.47 µM against Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 156.47 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

- Antifungal Activity : The compound also demonstrates antifungal effects with MIC values ranging from 16.69 to 78.23 µM against Candida albicans and from 56.74 to 222.31 µM against Fusarium oxysporum .

Study on Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant properties due to its ability to interact with oxidative stress-related pathways. This potential could be beneficial in developing therapies for oxidative stress-related diseases.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interactions of this compound with various biological targets involved in disease pathways. These studies are crucial for understanding its pharmacokinetics and pharmacodynamics .

Applications in Scientific Research

The compound has diverse applications across several fields:

- Chemistry : Used as an intermediate in synthesizing more complex organic molecules.

- Biology : Investigated for its role as an enzyme inhibitor and receptor ligand.

- Medicine : Explored for potential therapeutic properties, including anti-inflammatory and analgesic effects.

- Industry : Utilized in producing agrochemicals and specialty chemicals .

Properties

IUPAC Name |

2,2-dimethyl-N-pyridin-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSPVYCZBDFPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359988 | |

| Record name | 2,2-Dimethyl-N-pyridin-2-yl-propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86847-59-8 | |

| Record name | 2,2-Dimethyl-N-pyridin-2-yl-propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Pivaloylamino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.